molecular formula C27H31ClFNO6 B12103782 (R)-5-[2-(Boc-amino)-3-(5'-chloro-2'-fluoro-4-biphenylyl)propyl]-2,2,5-trimethyl-1,3-dioxane-4,6-dione

(R)-5-[2-(Boc-amino)-3-(5'-chloro-2'-fluoro-4-biphenylyl)propyl]-2,2,5-trimethyl-1,3-dioxane-4,6-dione

Cat. No.: B12103782
M. Wt: 520.0 g/mol
InChI Key: VDKSOVQIIRESJX-UHFFFAOYSA-N
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Description

®-5-[2-(Boc-amino)-3-(5’-chloro-2’-fluoro-4-biphenylyl)propyl]-2,2,5-trimethyl-1,3-dioxane-4,6-dione is a complex organic compound that features a variety of functional groups, including a Boc-protected amine, a biphenyl moiety, and a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-[2-(Boc-amino)-3-(5’-chloro-2’-fluoro-4-biphenylyl)propyl]-2,2,5-trimethyl-1,3-dioxane-4,6-dione typically involves multiple steps:

    Formation of the Biphenyl Moiety: The biphenyl structure can be synthesized through Suzuki coupling reactions, where a boronic acid reacts with a halogenated aromatic compound in the presence of a palladium catalyst.

    Introduction of the Boc-Protected Amine: The Boc-protected amine can be introduced via nucleophilic substitution reactions, where the amine group replaces a leaving group on the biphenyl structure.

    Formation of the Dioxane Ring: The dioxane ring can be synthesized through cyclization reactions involving diols and carbonyl compounds under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amine or biphenyl moieties, using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions could target the carbonyl groups in the dioxane ring, using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at the biphenyl moiety, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents.

    Substitution: Halogenated compounds, nucleophiles, or electrophiles under appropriate conditions (e.g., acidic, basic, or catalytic).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield quinones, reduction could yield alcohols, and substitution could yield various functionalized biphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for a variety of chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound could be used to study the effects of its various functional groups on biological systems. For example, the Boc-protected amine could be deprotected to yield a free amine, which could then interact with biological targets.

Medicine

In medicinal chemistry, the compound could be investigated for its potential as a drug candidate. Its biphenyl moiety and dioxane ring are common features in many bioactive molecules, suggesting potential pharmacological activity.

Industry

In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique structural features could impart desirable properties to materials or other chemical products.

Mechanism of Action

The mechanism of action of ®-5-[2-(Boc-amino)-3-(5’-chloro-2’-fluoro-4-biphenylyl)propyl]-2,2,5-trimethyl-1,3-dioxane-4,6-dione would depend on its specific application. In a biological context, the compound could interact with molecular targets such as enzymes, receptors, or nucleic acids. The Boc-protected amine could be deprotected to yield a free amine, which could then form hydrogen bonds or electrostatic interactions with biological targets. The biphenyl moiety could engage in hydrophobic interactions, while the dioxane ring could provide structural rigidity.

Comparison with Similar Compounds

Similar Compounds

    ®-5-[2-(Amino)-3-(5’-chloro-2’-fluoro-4-biphenylyl)propyl]-2,2,5-trimethyl-1,3-dioxane-4,6-dione: Similar structure but without the Boc protection on the amine group.

    ®-5-[2-(Boc-amino)-3-(4-biphenylyl)propyl]-2,2,5-trimethyl-1,3-dioxane-4,6-dione: Similar structure but without the chloro and fluoro substituents on the biphenyl moiety.

Uniqueness

The uniqueness of ®-5-[2-(Boc-amino)-3-(5’-chloro-2’-fluoro-4-biphenylyl)propyl]-2,2,5-trimethyl-1,3-dioxane-4,6-dione lies in its combination of functional groups and structural features. The presence of the Boc-protected amine, chloro and fluoro substituents on the biphenyl moiety, and the dioxane ring make it a versatile and potentially valuable compound for various applications.

Properties

Molecular Formula

C27H31ClFNO6

Molecular Weight

520.0 g/mol

IUPAC Name

tert-butyl N-[1-[4-(5-chloro-2-fluorophenyl)phenyl]-3-(2,2,5-trimethyl-4,6-dioxo-1,3-dioxan-5-yl)propan-2-yl]carbamate

InChI

InChI=1S/C27H31ClFNO6/c1-25(2,3)36-24(33)30-19(15-27(6)22(31)34-26(4,5)35-23(27)32)13-16-7-9-17(10-8-16)20-14-18(28)11-12-21(20)29/h7-12,14,19H,13,15H2,1-6H3,(H,30,33)

InChI Key

VDKSOVQIIRESJX-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(=O)C(C(=O)O1)(C)CC(CC2=CC=C(C=C2)C3=C(C=CC(=C3)Cl)F)NC(=O)OC(C)(C)C)C

Origin of Product

United States

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